Aloxistatin Aloxistatin Aloxistatin is an L-leucine derivative that is the amide obtained by formal condensation of the carboxy group of (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylic acid with the amino group of N-(3-methylbutyl)-L-leucinamide. It has a role as a cathepsin B inhibitor and an anticoronaviral agent. It is a L-leucine derivative, a monocarboxylic acid amide, an epoxide and an ethyl ester.
Aloxistatin is an inhibitor of cysteine protease with blood platelet aggregation inhibiting activity. Aloxistatin is an irreversible, membrane-permeable inhibitor of lysosomal and cytosolic cysteine proteases with the ability to inhibit calpain activity in intact platelets.
Brand Name: Vulcanchem
CAS No.: 88321-09-9
VCID: VC0518084
InChI: InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
SMILES: CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Molecular Formula: C17H30N2O5
Molecular Weight: 342.4 g/mol

Aloxistatin

CAS No.: 88321-09-9

Cat. No.: VC0518084

Molecular Formula: C17H30N2O5

Molecular Weight: 342.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aloxistatin - 88321-09-9

CAS No. 88321-09-9
Molecular Formula C17H30N2O5
Molecular Weight 342.4 g/mol
IUPAC Name ethyl (2S,3S)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
Standard InChI Key SRVFFFJZQVENJC-IHRRRGAJSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H](CC(C)C)C(=O)NCCC(C)C
SMILES CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Canonical SMILES CCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
Appearance Solid powder

Chemical and Pharmacological Properties

Structural Characteristics

Aloxistatin (CAS 88321-09-9) is a synthetic epoxysuccinate derivative with a molecular weight of 342.43 g/mol. Its structure includes an epoxy group that forms irreversible thioether bonds with cysteine residues in protease active sites . The compound’s lipophilic nature enhances cell membrane permeability, enabling intracellular inhibition of lysosomal proteases .

Table 1: Key Chemical Properties of Aloxistatin

PropertyValue
Molecular FormulaC₁₇H₃₀N₂O₅
Density1.2±0.1 g/cm³
Boiling Point470.5±55.0 °C
Melting Point126.2°C
SolubilityEthanol, DMSO

Pharmacokinetics

In vivo studies in guinea pigs revealed dose-dependent reductions in brain amyloid-β (Aβ) levels, with a 91% decrease in cathepsin B activity at 10 mg/kg/day . Oral administration in dystrophic hamsters showed rapid absorption (Tₘₐₓ = 0.5 hours) and excretion primarily via urine (64%) . Microautoradiography localized the drug in skeletal and cardiac muscle, aligning with its initial muscular dystrophy applications .

Mechanism of Action

Protease Inhibition

Aloxistatin selectively inhibits cysteine proteases by covalently modifying their catalytic cysteine residues. Key targets include:

  • Cathepsin L: Critical for SARS-CoV-2 spike protein processing, with in vitro studies showing 92.3% reduction in viral entry .

  • Calpain: Involved in neurodegenerative pathways; inhibition reduces Aβ plaque formation in Alzheimer’s models .

  • Cathepsin B: Overexpressed in tumors; Aloxistatin suppresses metastasis in lung cancer cell lines .

Table 2: Enzyme Inhibition Profiles

EnzymeIC₅₀ (nM)Biological Impact
Cathepsin B14,390Reduces Aβ plaques in Alzheimer’s
Cathepsin L2,410Blocks SARS-CoV-2 entry
Calpain 162,260Mitigates neurodegeneration

Antiviral Activity

Aloxistatin disrupts SARS-CoV-2 replication by inhibiting cathepsin L-mediated endosomal entry. Pseudovirus assays demonstrated 92% inhibition at 15 μM, with minimal cytotoxicity . Synergistic effects with remdesivir have been proposed but require validation .

Preclinical Research Findings

Neurodegenerative Diseases

In transgenic mice expressing human amyloid precursor protein (APP), Aloxistatin (10 mg/kg/day) reduced Aβ₄₀ and Aβ₄₂ levels by 54% and increased soluble APPα, suggesting β-secretase modulation . Calpain inhibition also attenuated tau hyperphosphorylation in Alzheimer’s models .

Oncology

Aloxistatin suppressed invasion in MCF10 breast cancer cells by 75% via cathepsin B inhibition . In vivo, it reduced lung metastasis in murine models by 60%, highlighting its antimetastatic potential .

Viral Infections

Beyond SARS-CoV-2, Aloxistatin inhibited hepatitis C virus (HCV) replication in hepatocytes (IC₅₀ = 5 μM) and Ebola virus entry in Vero cells .

Clinical Development

Phase I Inhalation Trial (COALITION-I)

A double-blind, placebo-controlled study (DRKS00028033) evaluated single ascending doses (0.0136–5.44 mg) in healthy volunteers. Key outcomes included:

  • Safety: No severe adverse events; mild cough reported in 12% of participants .

  • Pharmacokinetics: Plasma concentrations peaked at 1.2 hours post-inhalation, with a half-life of 3.8 hours .

Historical Trials

Earlier Phase III trials for Duchenne muscular dystrophy were halted due to insufficient efficacy, though preclinical models showed muscle fiber preservation .

Therapeutic Applications Beyond Virology

Traumatic Brain Injury (TBI)

In rodent models, Aloxistatin (5 mg/kg) reduced hippocampal neuron loss by 40% by inhibiting calpain-mediated apoptosis .

Rheumatoid Arthritis

Cathepsin L inhibition decreased interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in synovial fluid by 30%, per murine studies .

Future Directions

  • COVID-19 Therapy: Phase II trials assessing Aloxistatin’s efficacy in reducing viral load are pending .

  • Combination Regimens: Synergy with protease inhibitors (e.g., nirmatrelvir) warrants exploration .

  • Neuroprotection: Biomarker-driven trials in early Alzheimer’s disease are proposed .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :